5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazolo[4,5-d]pyridazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzylamine with 2-methyl-3-phenylthiazol-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like acetonitrile or dimethylformamide to facilitate the cyclization process .
Chemical Reactions Analysis
5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolo[4,5-d]pyridazine derivatives.
Scientific Research Applications
5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include modulation of signal transduction and gene expression, leading to therapeutic outcomes .
Comparison with Similar Compounds
5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share the pyridazine core and exhibit similar biological activities but differ in their substituent patterns and overall efficacy.
Thiazole derivatives: Compounds with a thiazole ring often show comparable electronic properties and applications in materials science.
Fluorobenzyl derivatives: These compounds are known for their enhanced reactivity and potential use in medicinal chemistry due to the presence of the fluorine atom.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-5-3-2-4-6-14)22-23(19(17)24)11-13-7-9-15(20)10-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOFSWAYIHWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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